molecular formula C18H22N2O2 B1318155 N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide CAS No. 954576-09-1

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide

Cat. No. B1318155
M. Wt: 298.4 g/mol
InChI Key: FCWNTNCVIMVYNQ-UHFFFAOYSA-N
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Description

“N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide” is a complex organic compound. It contains an amide group (-CONH2), a phenyl group (C6H5), an amino group (-NH2), a methyl group (-CH3), and an ethyl group (-C2H5). The presence of these functional groups suggests that this compound could exhibit a variety of chemical behaviors.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond, the introduction of the amino and ethyl groups, and the attachment of the phenoxy group. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, which could significantly influence the compound’s structure and properties.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the reactivity of its functional groups. For example, the amino group could participate in acid-base reactions, and the amide group could be hydrolyzed under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, stability, and reactivity) would depend on its molecular structure. However, without experimental data, these properties can’t be accurately predicted.


Scientific Research Applications

  • Antibacterial and Antifungal Agents : A study synthesized various derivatives, including N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, and tested their antibacterial and antifungal activities. Some derivatives showed significant activity, comparable to standard antibacterial and antifungal agents (Helal et al., 2013).

  • Quantum Chemical Studies for Anticancer Drugs : Quantum chemical studies of a similar compound, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, were conducted to understand its properties as an anti-prostatic carcinoma drug. The studies focused on molecular properties like steric energy and molecular orbital analyses (Otuokere & Amaku, 2015).

  • Anticancer Activity of Derivatives : Research on derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, showed potential for anticancer activity. These compounds were evaluated for their effectiveness against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

  • Prostate Cancer Imaging : Carbon-11-labeled propanamide derivatives were synthesized as selective androgen receptor modulator radioligands for prostate cancer imaging. These compounds, structurally related to N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide, were evaluated for their potential in positron emission tomography (PET) imaging of prostate cancer (Gao et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Standard safety precautions should always be taken when working with chemicals, including the use of personal protective equipment and proper ventilation.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it’s a new compound, preliminary studies would likely focus on determining its physical and chemical properties, studying its reactivity, and testing its biological activity.


Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and peer-reviewed research would be needed. Always follow standard safety procedures when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a qualified professional.


properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-14-5-8-16(9-6-14)22-13(3)18(21)20-17-10-7-15(19)11-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWNTNCVIMVYNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide

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